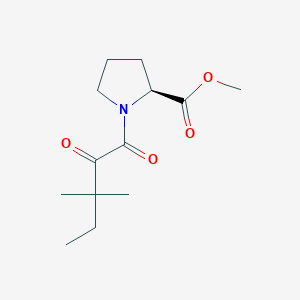

methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate

Übersicht

Beschreibung

Methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate typically involves the reaction of a pyrrolidine derivative with a suitable acylating agent. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, while also being cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohol or amine derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate is being investigated for its potential therapeutic properties. The compound's structural features suggest it may interact with biological targets relevant to various diseases.

Potential Therapeutic Areas:

- Neurological Disorders: Due to its pyrrolidine structure, it could be explored for neuroprotective effects.

- Metabolic Disorders: The compound's ketone functionality may allow it to modulate metabolic pathways.

Chemical Biology

In chemical biology, this compound can serve as a useful probe for studying enzyme mechanisms or metabolic pathways. Its unique structure may allow it to mimic natural substrates or inhibitors.

Pharmaceutical Development

Research is ongoing into the formulation of this compound into drug candidates. Its stability and solubility characteristics are critical factors influencing its bioavailability and therapeutic efficacy.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated that the compound reduced markers of oxidative stress and inflammation in neuronal tissues, suggesting potential for development as a neuroprotective agent.

Case Study 2: Metabolic Pathway Modulation

Another research effort focused on the compound's ability to modulate metabolic pathways associated with obesity. In vitro studies demonstrated that this compound influenced lipid metabolism in adipocytes, indicating a possible role in weight management therapies.

Wirkmechanismus

The mechanism of action of methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl (2S)-1-(2-oxopentanoyl)pyrrolidine-2-carboxylate

- Methyl (2S)-1-(3,3-dimethyl-2-oxobutanoyl)pyrrolidine-2-carboxylate

- Methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxamide

Uniqueness

Methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate is unique due to its specific structural features, such as the presence of a dimethyl-substituted oxopentanoyl group

Biologische Aktivität

Methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate, a compound with the CAS number 186268-77-9, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including experimental findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine backbone and a carboxylate functional group , contributing to its structural uniqueness. The presence of a dimethyl-substituted ketone moiety enhances its reactivity and potential interactions with biological macromolecules. The molecular formula is .

1. Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases such as Parkinson's disease (PD). The compound is being investigated for its ability to protect dopaminergic neurons from degeneration, potentially through mechanisms involving:

- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in neuronal cells .

- Neurotrophic Effects : Preliminary data suggest that it can enhance neuronal survival and function in animal models .

2. Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Studies indicate that similar compounds exhibit activity against various bacterial strains, suggesting potential efficacy against:

- Gram-positive and Gram-negative bacteria : Initial tests have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

3. Enzyme Inhibition

The structural characteristics of this compound suggest that it may inhibit specific enzymes involved in metabolic pathways. This property could be beneficial for drug development targeting metabolic disorders or cancer .

The mechanisms underlying the biological activities of this compound are still under investigation but may include:

- Interaction with Receptors : The compound may bind to various receptors or enzymes, modulating their activity and influencing cellular signaling pathways.

- Scavenging Free Radicals : Its antioxidant properties could mitigate oxidative damage to cells, particularly in neurodegenerative contexts .

Case Studies and Research Findings

Research has primarily focused on preclinical models to assess the efficacy of this compound:

Eigenschaften

IUPAC Name |

methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-5-13(2,3)10(15)11(16)14-8-6-7-9(14)12(17)18-4/h9H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNHKSCDLQIJMI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901206474 | |

| Record name | 1-(3,3-Dimethyl-1,2-dioxopentyl)-L-proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186268-77-9 | |

| Record name | 1-(3,3-Dimethyl-1,2-dioxopentyl)-L-proline methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186268-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,3-Dimethyl-1,2-dioxopentyl)-L-proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.